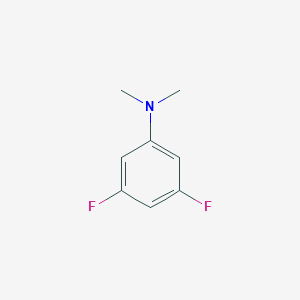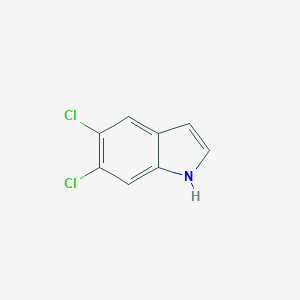
Di-(isoamyl)dimercaptosuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate is an organic compound characterized by its unique structure, which includes two 3-methylbutyl groups and two sulfanyl groups attached to a butanedioate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate typically involves the esterification of (2S,3R)-2,3-bis(sulfanyl)butanedioic acid with 3-methylbutanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve a more sustainable and scalable synthesis compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the ester groups can undergo hydrolysis to release active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate: Unique due to the presence of both sulfanyl and ester groups.
(2S,3R)-2,3-bis(sulfanyl)butanedioic acid: Lacks the ester groups, making it less lipophilic.
Bis(3-methylbutyl) (2S,3R)-2,3-bis(hydroxyl)butanedioate: Contains hydroxyl groups instead of sulfanyl groups, leading to different reactivity and properties.
Uniqueness
Bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate is unique due to its combination of sulfanyl and ester groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
118908-63-7 |
|---|---|
Fórmula molecular |
C14H24O4S2-2 |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate |
InChI |
InChI=1S/C14H26O4S2/c1-9(2)5-7-17-13(15)11(19)12(20)14(16)18-8-6-10(3)4/h9-12,19-20H,5-8H2,1-4H3/t11-,12+ |
Clave InChI |
KGIMOZLPRWGDDS-UHFFFAOYSA-L |
SMILES |
CC(C)CCOC(=O)C(C(C(=O)OCCC(C)C)S)S |
SMILES isomérico |
CC(C)CCOC(=O)[C@@H]([C@@H](C(=O)OCCC(C)C)S)S |
SMILES canónico |
CC(C)CCC(CCC(C)C)(C(=O)[O-])C(C(=O)[O-])(S)S |
Sinónimos |
di-(isoamyl)dimercaptosuccinate DiADMS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one](/img/structure/B58431.png)



![1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone](/img/structure/B58440.png)
